3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-6-5-11-15(12,13)9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOWVBGYJUUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255368 | |
| Record name | 3-Amino-N-(2-methoxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-42-0 | |
| Record name | 3-Amino-N-(2-methoxyethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(2-methoxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Benzene 1 Sulfonamides
Established Approaches for Benzene-1-sulfonamide Synthesis
The construction of the sulfonamide linkage (SO₂-N) is a fundamental transformation in organic synthesis, with several reliable methods being established over the years. These can be broadly categorized into classical and modern metal-catalyzed approaches.
Classical Sulfonyl Chloride-Amine Condensation Reactions
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and eliminate a chloride ion. A variety of bases can be used, ranging from organic amines like pyridine and triethylamine to inorganic bases such as sodium hydroxide or potassium carbonate. The choice of base and solvent is often crucial for optimizing the reaction yield and purity of the product. This method's robustness and the commercial availability of a wide array of sulfonyl chlorides and amines make it a highly versatile and cost-effective approach.
Metal-Catalyzed Sulfonamidation Strategies
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of C-N and S-N bonds, offering milder reaction conditions and broader substrate scope. Palladium, copper, and nickel-based catalytic systems have been successfully applied to the synthesis of sulfonamides.
These methods often involve the coupling of aryl halides or boronic acids with sulfonamides or sources of the sulfonamide moiety. For instance, the Buchwald-Hartwig amination has been adapted for the synthesis of N-arylsulfonamides. These metal-catalyzed approaches are particularly valuable for the synthesis of complex sulfonamides where the classical method might be limited by the availability or stability of the corresponding sulfonyl chloride.
Targeted Synthesis of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
A plausible and efficient synthetic route to this compound involves a two-step process starting from a readily available precursor, 3-nitrobenzenesulfonyl chloride.
The initial step is the condensation of 3-nitrobenzenesulfonyl chloride with 2-methoxyethylamine (B85606). This reaction proceeds via the classical sulfonyl chloride-amine condensation method, where the primary amine of 2-methoxyethylamine acts as a nucleophile, attacking the sulfonyl chloride. A base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction. This step yields the intermediate, N-(2-methoxyethyl)-3-nitrobenzene-1-sulfonamide.
The second step involves the reduction of the nitro group on the benzene (B151609) ring to an amino group. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate. Other reducing systems, such as tin(II) chloride in acidic media or iron powder in the presence of an acid, can also be utilized to afford the final product, this compound. This synthetic strategy is advantageous due to the accessibility of the starting materials and the high efficiency of both the condensation and reduction steps.
Strategies for Structural Diversification of Designated Sulfonamide Analogues
To explore the chemical space around the this compound core and to generate analogues with potentially enhanced properties, various structural modifications can be envisioned. These modifications can be targeted at the benzene ring or the aromatic amino group.
Modification of the Benzene Ring Substituents
The aromatic ring of the benzene-1-sulfonamide scaffold offers multiple positions for the introduction of new functional groups through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, namely the amino group (an activating ortho-, para-director) and the sulfonamide group (a deactivating meta-director), will govern the regioselectivity of these reactions. To achieve selective substitution, it is often necessary to protect the highly activating amino group, for instance, through acylation, to modulate its directing effect and prevent side reactions.
Common electrophilic aromatic substitution reactions that can be employed include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenated analogues are valuable as they can serve as handles for further cross-coupling reactions.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized.
Alkylation and Acylation (Friedel-Crafts reactions): These reactions allow for the introduction of alkyl or acyl groups onto the benzene ring, though they may be less straightforward on highly deactivated rings and may require careful optimization of reaction conditions.
The positions of substitution will be a composite of the directing effects of the protected amino and the sulfonamide groups.
Derivatization at the Aromatic Amino Group (e.g., acylation, alkylation, heterocyclic annulation)
The aromatic amino group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.
Acylation: The amino group can be readily acylated with various acylating agents such as acid chlorides, anhydrides, or isocyanates to form amides, ureas, or thioureas. These reactions are typically high-yielding and provide a straightforward way to introduce a variety of substituents.
Alkylation: N-alkylation of the aromatic amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl chains which can influence the lipophilicity and conformational flexibility of the molecule.
Heterocyclic Annulation: The amino group can also serve as a key functional group for the construction of fused heterocyclic rings. For example, reaction with appropriate bifunctional reagents can lead to the formation of benzimidazoles, quinazolines, or other heterocyclic systems, significantly increasing the structural complexity and potential for new biological interactions.
These derivatization strategies provide a powerful toolkit for the synthesis of a library of analogues based on the this compound core structure, enabling systematic exploration of structure-activity relationships.
Structural Elaboration of the N-(2-methoxyethyl) Moiety
The N-(2-methoxyethyl) moiety of this compound offers a versatile platform for structural modification. Key transformations include homologation, ether cleavage, and variations of the amine component, allowing for the synthesis of a diverse range of derivatives.
Homologation: The process of homologation, which involves extending the carbon chain of the N-substituent, can be achieved through various synthetic routes. One potential strategy involves the homologation of related N-sulfinylamines with lithiated reagents (Li-CHXY), which can accommodate a variety of sensitive functional groups. rsc.org This method provides a pathway to introduce longer or more complex alkyl chains in place of the ethyl group, thereby systematically modifying the physicochemical properties of the parent molecule.
Ether Cleavage: The methoxyethyl group can undergo ether cleavage under specific conditions to yield the corresponding N-(2-hydroxyethyl) derivative. This transformation is typically achieved using strong acids or other specialized reagents that can break the stable C-O bond of the ether. wikipedia.org For instance, methods developed for the cleavage of p-methoxybenzyl (PMB) ethers, which are structurally similar, can be adapted for this purpose. Such methods often employ catalytic amounts of strong acids like trifluoromethanesulfonic acid, which facilitates the removal of the alkyl group from the ether oxygen. nih.govkiesslinglab.com The resulting alcohol provides a reactive handle for further functionalization, such as esterification or conversion to other functional groups.
Amine Variations: The secondary amine within the sulfonamide linkage can also be a point of modification. N-alkylation of the sulfonamide nitrogen is a common strategy to introduce further diversity. nih.gov This can be accomplished through reactions with various alkylating agents. organic-chemistry.org Additionally, the fundamental synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with a primary or secondary amine, allows for the introduction of a wide array of amine variations from the outset. acs.orgwikipedia.org This enables the creation of a library of compounds with different substituents on the sulfonamide nitrogen, each potentially having unique properties.
Advanced Synthetic Techniques for Novel Sulfonamide Conjugates
Modern synthetic chemistry offers a range of advanced techniques for the creation of novel sulfonamide conjugates, moving beyond classical methods. These techniques enable the construction of complex molecular architectures with high efficiency and selectivity.
Recent advances in synthetic methodologies for sulfonamides include:
C-N Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the synthesis of N-aryl sulfonamides. thieme-connect.com
C-H Functionalization: Direct C-H sulfonamidation allows for the introduction of a sulfonamide group onto an aromatic or heteroaromatic ring without the need for pre-functionalization, offering a more atom-economical approach. semanticscholar.org
Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative for the oxidative coupling of amines and thiols to form sulfonamides. acs.org
One-Pot Syntheses: One-pot procedures, such as the conversion of aromatic carboxylic acids to sulfonyl chlorides followed by amination, streamline the synthesis of sulfonamides from readily available starting materials. acs.org
Novel Reagents: The use of innovative reagents, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide surrogate, facilitates the synthesis of sulfonamides under mild conditions. thieme-connect.comorganic-chemistry.org
These advanced methods allow for the conjugation of the 3-aminobenzenesulfonamide (B1265440) core to a wide variety of molecular fragments, including biomolecules and complex heterocyclic systems, to generate novel compounds with tailored properties.
Analytical Characterization of Synthesized Compounds
The rigorous characterization of synthesized compounds is crucial to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzene ring, the protons of the methoxyethyl group, and the amine protons. st-andrews.ac.uk Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between different parts of the molecule. st-andrews.ac.uk
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. st-andrews.ac.uk Predicted mass-to-charge ratios (m/z) for various adducts of similar compounds are available in databases and can be used to aid in the interpretation of mass spectra. uni.luuni.lu
The following table summarizes the predicted mass spectrometry data for a related compound, 3-amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 246.09070 | 150.7 |
| [M+Na]⁺ | 268.07264 | 157.7 |
| [M-H]⁻ | 244.07614 | 153.5 |
| [M+NH₄]⁺ | 263.11724 | 167.1 |
| [M+K]⁺ | 284.04658 | 154.3 |
Data sourced from PubChem for 3-amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide uni.lu
Purity and Structural Integrity Assessment
Ensuring the purity of a synthesized compound is essential for its use in further studies.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of sulfonamide derivatives. nih.gov A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier, can effectively separate the target compound from impurities. sielc.com The purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the empirical formula of the synthesized compound.
The following table shows an example of HPLC conditions used for the analysis of a benzenesulfonamide derivative.
| Parameter | Condition |
|---|---|
| Column | ACE 3 C18-PFP (250 × 4.6 mm, 3 μm i.d.) |
| Mobile Phase A | 0.1% triethylamine in water, pH 2.0 |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran (975:25 v/v) |
| Flow Rate | 0.8 ml/min |
| Wavelength | 210 nm |
| Column Temperature | 40°C |
Data adapted from a study on a sulfonamide-anthranilate derivative nih.gov
Medicinal Chemistry and Biological Activity Profiling of Benzene 1 Sulfonamide Derivatives
Target Identification and Mechanistic Elucidation Studies
There is no publicly available research detailing the specific biological targets or mechanisms of action for 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide. Research in this area for other benzenesulfonamide derivatives has often focused on enzyme inhibition and receptor interaction.
Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrases, Dihydropteroate (B1496061) Synthase, Other Relevant Metalloproteases)
No studies were identified that investigated the inhibitory activity of this compound against any enzyme.
Carbonic Anhydrases (CAs): Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govtandfonline.comtandfonline.com The primary sulfonamide group is a key zinc-binding feature that anchors these inhibitors to the active site of CA enzymes. nih.govtandfonline.com N-substitution on the sulfonamide nitrogen can influence inhibitory potency and isoform selectivity. nih.govtandfonline.com However, no data is available to characterize the interaction of the N-(2-methoxyethyl) substituent of the title compound with any of the 15 human CA isoforms.
Dihydropteroate Synthase (DHPS): Sulfonamides are known to act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This inhibition is the basis for their antibacterial activity. wikipedia.org The inhibitory potential of this compound against DHPS has not been reported.
Other Relevant Metalloproteases: The inhibitory profile of this compound against other metalloproteases has not been investigated in the available literature.
Exploration of Receptor Binding and Modulation Properties
No receptor binding or modulation studies have been published for this compound. The scientific literature is silent on its affinity for any G-protein coupled receptors, ion channels, or nuclear receptors.
Analysis of Cellular Pathway Perturbations
There is no available data from cellular assays to indicate which, if any, cellular pathways are perturbed by this compound.
Structure-Activity Relationship (SAR) Investigations of Benzene-1-sulfonamide Scaffolds
While general SAR principles exist for benzenesulfonamide derivatives, no specific SAR studies have been conducted for this compound.
Impact of N-Substitution on Target Interaction and Selectivity
The N-(2-methoxyethyl) substituent at the sulfonamide nitrogen is a key feature of the title compound, yet its impact on target binding and selectivity is unknown. N-substitution of benzenesulfonamides is a strategy used to explore interactions with regions of the target's active site beyond the primary zinc-binding pocket, potentially leading to enhanced potency and selectivity. nih.govtandfonline.com The length, flexibility, and functional groups of the N-substituent are critical determinants of these interactions. The specific effects of the 2-methoxyethyl group in this position have not been documented.
Conformation-Activity Relationships
The biological activity of benzenesulfonamide derivatives is intricately linked to their three-dimensional conformation, which dictates their binding affinity to target macromolecules. The sulfonamide moiety (-SO₂NH-) is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and its spatial orientation relative to the benzene (B151609) ring and any N-substituents is critical for target engagement.
For instance, in the inhibition of carbonic anhydrases (CAs), the sulfonamide group coordinates with the zinc ion in the enzyme's active site. The conformation of the N-substituent can significantly influence this interaction. N-substitution can induce steric hindrance, forcing the benzene ring to rotate within the active site cavity. This reorientation may lead to the loss of important hydrophobic interactions with amino acid residues, such as Val121, thereby affecting inhibitory potency. nih.gov The binding of 3-substituted benzenesulfonamide derivatives can assume a bent conformation, allowing the substituent to occupy a hydrophobic portion of the CA active site. nih.gov
Structure-activity relationship (SAR) studies on various benzenesulfonamide derivatives have highlighted the importance of the substitution pattern on the aromatic ring. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides, a 2-hydroxy group on the benzyl moiety was found to be essential for activity against 12-lipoxygenase, while modifications at other positions had varied effects on potency. acs.org The presence of electron-withdrawing groups on the benzene ring can enhance the antimicrobial activity of sulfonamides, as these groups can increase the acidity of the sulfonamide proton, facilitating binding to the target enzyme. nih.gov
In Vitro Biological Evaluation of Designated Sulfonamide Compounds and Analogues
Benzenesulfonamide derivatives are well-documented inhibitors of various enzymes, most notably carbonic anhydrases. The inhibitory activity of these compounds against different CA isoforms is typically evaluated using stopped-flow CO₂ hydrase assays, which measure the inhibition of the enzyme-catalyzed hydration of carbon dioxide.
The following table summarizes the carbonic anhydrase inhibition data for some representative benzenesulfonamide derivatives.
| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Ki) |
| Triazinyl-substituted aminobenzenesulfonamides | hCA XII | 7.5–9.6 nM |
| Sulfonamide-incorporated α-aminophosphonates | hCA IX | 26.7–469.9 nM |
| Ureido-tailed benzenesulfonamides | hCA II | 2.8–9.2 nM nih.gov |
These data underscore the potential of the benzenesulfonamide scaffold as a platform for developing potent and selective enzyme inhibitors. The nature of the substituents on the benzene ring and the sulfonamide nitrogen plays a crucial role in determining the inhibitory profile.
The anti-cancer potential of benzenesulfonamide derivatives has been investigated in various cancer cell lines. Their mechanism of action often involves the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
While no specific anti-proliferative data for this compound has been reported, related compounds have shown significant activity. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides exhibited potent anti-proliferative effects against human leukemia (CCRF-CEM), breast adenocarcinoma (MDA-MB-468), and colorectal carcinoma (HCT-116) cell lines. nih.gov One derivative, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, showed high activity against MDA-MB-231, T-47D, and SK-N-MC cancer cell lines. nih.gov Furthermore, certain benzenesulfonamide derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. nih.gov
The table below presents the anti-proliferative activity of selected benzenesulfonamide analogues against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D (Breast Cancer) | 19.7 nih.gov |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC (Neuroblastoma) | 25.2 nih.gov |
| 3-Chloro-2-methylbenzene sulfonamide analog | MDA-MB-231 (Breast Cancer) | 30.4 nih.gov |
| N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives | HeLa (Cervical Cancer) | 0.0017–0.109 |
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antibacterial and antifungal compounds. Their primary mechanism of antibacterial action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. smolecule.com
Specific antimicrobial efficacy data for this compound is not available. However, studies on other benzenesulfonamide derivatives have demonstrated a broad spectrum of activity. For example, a series of novel benzenesulphonamide derivatives bearing a carboxamide functionality were tested against various bacterial and fungal strains, with some compounds showing potent activity. nih.gov Compound 4d was most potent against E. coli (MIC 6.72 mg/mL), while compound 4h was most active against S. aureus (MIC 6.63 mg/mL). nih.gov The antimicrobial activity is influenced by the nature and position of substituents on the benzene ring, with electron-withdrawing groups generally enhancing activity. nih.gov
The following table summarizes the minimum inhibitory concentrations (MIC) of some benzenesulfonamide derivatives against selected microorganisms.
| Compound/Derivative | Microorganism | MIC (mg/mL) |
| Carboxamide-bearing benzenesulphonamide (4d) | Escherichia coli | 6.72 nih.gov |
| Carboxamide-bearing benzenesulphonamide (4h) | Staphylococcus aureus | 6.63 nih.gov |
| Carboxamide-bearing benzenesulphonamide (4a) | Pseudomonas aeruginosa | 6.67 nih.gov |
| Carboxamide-bearing benzenesulphonamide (4a) | Salmonella typhi | 6.45 nih.gov |
| Carboxamide-bearing benzenesulphonamide (4f) | Bacillus subtilis | 6.63 nih.gov |
| Carboxamide-bearing benzenesulphonamide (4e) | Candida albicans | 6.63 nih.gov |
| Carboxamide-bearing benzenesulphonamide (4e) | Aspergillus niger | 6.28 nih.gov |
Benzenesulfonamide derivatives have also been investigated for their anti-inflammatory properties. The mechanisms underlying these effects can be diverse, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
While there is no specific data on the anti-inflammatory cellular effects of this compound, related compounds have shown promising activity. For instance, 3-aminobenzamide, a simple analogue, has been shown to inhibit the inflammatory response in a carrageenan-induced pleurisy model, presumably through the inhibition of poly (ADP-ribose) synthetase. nih.gov This inhibition leads to a reduction in pleural exudate formation and mononuclear cell infiltration. nih.gov Other benzenesulfonamide derivatives have demonstrated anti-inflammatory activity by suppressing pro-inflammatory mediators. mdpi.com For example, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in paw tissue in a rat model of inflammation. mdpi.comresearchgate.netdoaj.org These compounds also reduced the levels of COX-1 and COX-2. mdpi.comresearchgate.netdoaj.org
The table below illustrates the anti-inflammatory effects of some benzenesulfonamide derivatives.
| Compound/Derivative Class | Cellular/Model Effect | Key Findings |
| 3-Aminobenzamide | Carrageenan-induced pleurisy | Reduced pleural exudate and mononuclear cell infiltration nih.gov |
| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Carrageenan-induced paw edema | Reduced levels of TNF-α, IL-1α, IL-1β, IL-6, COX-1, and COX-2 mdpi.comresearchgate.netdoaj.org |
Cell-Based Assays for Specific Biological Activities
Evaluation of Neuroactive Properties
No research findings are currently available regarding the neuroactive properties of this compound.
Assessment of Metabolic Pathway Modulation
There is no available data on the assessment of how this compound may modulate metabolic pathways.
Assays for Target Engagement and Selectivity in Cellular Systems
Information on cellular assays to determine target engagement and selectivity for this compound has not been reported in the scientific literature.
In Vivo Preclinical Efficacy Studies in Non-Human Animal Models
Evaluation of Therapeutic Efficacy in Established Disease Models
There are no published studies evaluating the therapeutic efficacy of this compound in any established disease models.
Pharmacodynamic Profiling in Animal Models (e.g., target occupancy, biomarker modulation)
Pharmacodynamic profiling, including target occupancy and biomarker modulation, for this compound in animal models has not been documented.
Comparative Efficacy with Reference Compounds
Due to the absence of efficacy data, no comparative studies with reference compounds for this compound are available.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonylation of the amine group under controlled conditions. For example, analogous sulfonamide derivatives are synthesized via condensation reactions between sulfonyl chlorides and amines in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with bases such as triethylamine to neutralize HCl byproducts . Reaction temperature (0–25°C) and stoichiometric ratios significantly impact yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., sulfonamide NH, methoxy CHO) and confirm regiochemistry. For example, methoxy protons resonate at ~3.3–3.5 ppm in H NMR .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for confirming sulfonamide group orientation and intermolecular interactions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at pH 2–10. Stability studies should include accelerated degradation tests (40–60°C) and HPLC monitoring to detect hydrolysis or oxidation byproducts. Sulfonamides generally exhibit pH-dependent solubility, with improved stability in neutral to slightly acidic conditions .
Advanced Research Questions
Q. How does the electronic effect of the methoxyethyl group influence the reactivity of this compound in nucleophilic substitution or metal coordination reactions?
- Methodological Answer : The methoxy group’s electron-donating nature increases electron density on the sulfonamide nitrogen, enhancing its nucleophilicity. This can be quantified via Hammett substituent constants () or computational methods (e.g., DFT). Metal coordination studies (e.g., with Cu or Zn) should use UV-Vis spectroscopy and cyclic voltammetry to assess binding constants and redox behavior, as demonstrated in analogous sulfonamide-metal complexes .
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound, particularly in targeting enzymes like carbonic anhydrase or NLRP3 inflammasome?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., esterase activity for carbonic anhydrase) with IC determination. Competitive inhibition kinetics (Lineweaver-Burk plots) clarify mechanism .
- Cell-Based Models : NLRP3 inflammasome inhibition can be tested in THP-1 macrophages by measuring IL-1β release via ELISA after LPS/ATP stimulation .
- In Vivo Studies : Rodent models of inflammation (e.g., carrageenan-induced paw edema) assess therapeutic efficacy and pharmacokinetics (e.g., bioavailability via LC-MS) .
Q. How can contradictory data on the biological activity of sulfonamide derivatives be resolved through structural-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from differences in substituent positioning or assay conditions. SAR analysis should:
- Systematically vary substituents (e.g., methoxy position, alkyl chain length).
- Use multivariate regression to correlate electronic (Hammett ), steric (Taft ), and lipophilic () parameters with bioactivity .
- Validate findings across multiple assay platforms (e.g., enzymatic vs. cellular) to distinguish target-specific effects from off-target interactions .
Q. What computational strategies (e.g., QSAR, molecular docking) are effective for optimizing this compound derivatives for enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase active site). Focus on hydrogen bonds with Zn and hydrophobic contacts with residues like Phe131 .
- QSAR Modeling : Employ Gaussian-based DFT calculations for electronic descriptors (Mulliken charges, HOMO-LUMO gaps) and CoMFA/CoMSIA for 3D-QSAR .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
